molecular formula C20H18NO2P B12603074 N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine CAS No. 877659-99-9

N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine

Cat. No.: B12603074
CAS No.: 877659-99-9
M. Wt: 335.3 g/mol
InChI Key: YRHRGMTZTPCOHT-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine is an organic compound that belongs to the class of phosphoramidites. It is characterized by the presence of a benzodioxaphosphol ring system and two benzyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine can be synthesized through the reaction of diisopropylphosphoramidous dichloride with benzyl alcohol. The reaction typically involves the use of solvents such as tetrahydrofuran and triethylamine as a base. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoramidites .

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine involves its ability to act as a phosphitylating agent. It can transfer its phosphoramidite group to nucleophiles, forming phosphoramidate bonds. This mechanism is crucial in the synthesis of phosphopeptides and nucleotide analogs. The molecular targets include enzymes and receptors involved in phosphorylation pathways .

Comparison with Similar Compounds

  • Dibenzyl N,N-diisopropylphosphoramidite
  • Dibenzylamine
  • N,N-Dibenzylaniline

Comparison: N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine is unique due to its benzodioxaphosphol ring system, which imparts distinct chemical properties compared to other phosphoramidites. Its ability to form stable phosphoramidate bonds makes it particularly useful in synthetic applications. In contrast, compounds like dibenzylamine and N,N-dibenzylaniline lack the phosphoramidite functionality and are used in different contexts .

Properties

CAS No.

877659-99-9

Molecular Formula

C20H18NO2P

Molecular Weight

335.3 g/mol

IUPAC Name

N,N-dibenzyl-1,3,2-benzodioxaphosphol-2-amine

InChI

InChI=1S/C20H18NO2P/c1-3-9-17(10-4-1)15-21(16-18-11-5-2-6-12-18)24-22-19-13-7-8-14-20(19)23-24/h1-14H,15-16H2

InChI Key

YRHRGMTZTPCOHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)P3OC4=CC=CC=C4O3

Origin of Product

United States

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